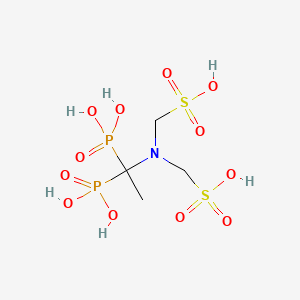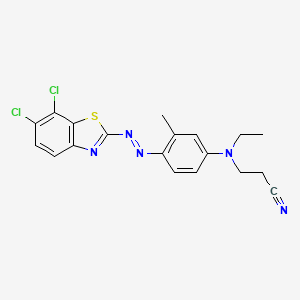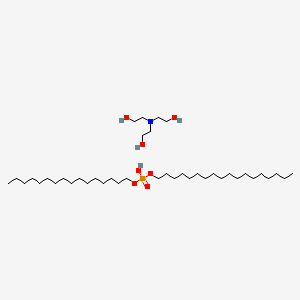
Iothalamic Acid I-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iothalamic Acid I-125 is an iodine-containing organic anion used primarily as a diagnostic contrast agent in various medical imaging procedures. It is known for its application in evaluating glomerular filtration rate, particularly in patients with kidney disease . The compound is available in the form of its salts, such as sodium iothalamate and meglumine iothalamate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iothalamic Acid I-125 is synthesized by incorporating radioactive iodine-125 into the molecular structure of iothalamic acid. The preparation involves the use of sodium bicarbonate as an aid in the synthesis process .
Industrial Production Methods: The industrial production of this compound involves the preparation of a sterile solution of iothalamic acid in water for injection. This solution is prepared with the aid of sodium bicarbonate and may contain small amounts of suitable buffers or stabilizers .
Analyse Chemischer Reaktionen
Types of Reactions: Iothalamic Acid I-125 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced iodine species.
Substitution: this compound can participate in substitution reactions, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various iodinated derivatives and reduced iodine species .
Wissenschaftliche Forschungsanwendungen
Iothalamic Acid I-125 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to trace the movement of iodine within biological systems.
Medicine: Widely used as a diagnostic contrast agent in medical imaging procedures such as angiography, arthrography, and computed tomographic scans
Industry: Utilized in the production of radiopharmaceuticals and other iodine-containing compounds for various industrial applications
Wirkmechanismus
The mechanism of action of Iothalamic Acid I-125 involves its use as a radiographic contrast agent. When injected into the body, it is rapidly transported through the circulatory system to the kidneys, where it is excreted unchanged in the urine by glomerular filtration . The compound provides contrast enhancement in imaging procedures by absorbing X-rays, allowing for clear visualization of internal structures .
Vergleich Mit ähnlichen Verbindungen
Iodixanol: Another iodine-containing contrast agent used in medical imaging.
Iohexol: A non-ionic, water-soluble contrast agent used in radiographic procedures.
Iopamidol: An iodine-containing contrast agent used in various diagnostic imaging procedures.
Uniqueness of Iothalamic Acid I-125: this compound is unique due to its incorporation of radioactive iodine-125, which allows for its use as a radiotracer in addition to its function as a contrast agent. This dual functionality makes it particularly valuable in both diagnostic and research applications .
Eigenschaften
CAS-Nummer |
97914-42-6 |
|---|---|
Molekularformel |
C11H9I3N2O4 |
Molekulargewicht |
607.91 g/mol |
IUPAC-Name |
3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2 |
InChI-Schlüssel |
UXIGWFXRQKWHHA-DQKAYFEISA-N |
Isomerische SMILES |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])C(=O)NC)[125I] |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















